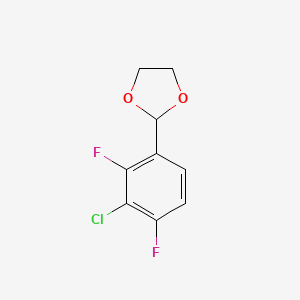

2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane

Description

The exact mass of the compound 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane is 220.0102635 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chloro-2,4-difluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c10-7-6(11)2-1-5(8(7)12)9-13-3-4-14-9/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKKQMDVFOJJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C(=C(C=C2)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Chloro-2,4-difluorobenzaldehyde Ethylene Acetal

CAS: 2432848-92-3 IUPAC Name: 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane

Executive Summary

This technical guide profiles 3-chloro-2,4-difluorobenzaldehyde ethylene acetal , a specialized intermediate used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals. As the cyclic acetal derivative of 3-chloro-2,4-difluorobenzaldehyde, this compound serves as a robust protecting group , masking the electrophilic aldehyde functionality. This protection enables chemoselective transformations on the halogenated aromatic core—such as ortho-lithiation or nucleophilic aromatic substitution (SNAr)—that would otherwise be incompatible with a free carbonyl group.

Chemical Identity & Structural Properties[1][2][3][4]

The compound features a 1,3-dioxolane ring fused to a highly functionalized benzene ring. The presence of the acetal group significantly alters the electronic and steric environment of the molecule compared to its parent aldehyde.

| Property | Data |

| Systematic Name | 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane |

| CAS Registry Number | 2432848-92-3 |

| Molecular Formula | C₉H₇ClF₂O₂ |

| Molecular Weight | 220.60 g/mol |

| SMILES | Clc1c(F)ccc(c1F)C2OCCO2 |

| Physical State | Viscous liquid or low-melting solid (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in water |

Structural Analysis

-

Electronic Effects: The 1,3-dioxolane ring is electron-donating by resonance but inductively withdrawing. However, it is far less electron-withdrawing than the parent formyl group (-CHO), which deactivates the ring. This makes the acetal-protected ring more susceptible to electrophilic attack or metallation at specific positions.

-

Halogen Positioning: The 3-chloro and 2,4-difluoro substitution pattern creates a crowded steric environment. The acetal protection prevents the "ortho-effect" where nucleophiles might otherwise attack the carbonyl carbon.

Synthesis & Manufacturing Protocol

The synthesis of 3-chloro-2,4-difluorobenzaldehyde ethylene acetal follows a standard acid-catalyzed nucleophilic addition-elimination pathway.

Standard Operating Procedure (SOP)

Reaction Type: Dean-Stark Acetalization Scale: Preparative (10–100g)

Reagents:

-

Substrate: 3-Chloro-2,4-difluorobenzaldehyde (1.0 equiv)

-

Reagent: Ethylene Glycol (1.2 – 1.5 equiv)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Charge the flask with 3-chloro-2,4-difluorobenzaldehyde and toluene (approx. 10 mL per gram of substrate). Add ethylene glycol and p-TsOH.

-

Reflux: Heat the mixture to vigorous reflux (approx. 110°C). As the reaction proceeds, water/toluene azeotrope will condense and separate in the Dean-Stark trap.

-

Monitoring: Monitor reaction progress via TLC (eluent: 10% EtOAc/Hexanes) or GC-MS. The disappearance of the aldehyde peak (approx. 1700 cm⁻¹ in IR) indicates completion (typically 4–12 hours).

-

Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst (crucial to prevent hydrolysis).

-

Extraction: Separate layers. Extract the aqueous layer with ethyl acetate. Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. If necessary, purify via vacuum distillation or flash chromatography (silica gel, basified with 1% triethylamine to ensure stability).

Synthesis Diagram

The following diagram illustrates the chemical transformation and the critical water removal step driving the equilibrium.

Applications in Drug Development[1]

The primary utility of this compound lies in its stability profile.[1] By converting the reactive aldehyde into an acetal, researchers can perform harsh chemical manipulations on the aromatic core without degrading the carbonyl source.

Key Application: Directed Ortho-Metalation (DoM)

The acetal group is a weak Directing Metalation Group (DMG). However, the presence of Fluorine atoms (strong DMGs) on the ring dominates the regioselectivity. The acetal protects the aldehyde from nucleophilic attack by organolithium reagents (e.g., n-BuLi or LDA).

-

Scenario: A medicinal chemist needs to introduce a functional group (e.g., Iodine, Methyl) at the C-5 position.

-

Problem: Adding n-BuLi to the unprotected aldehyde results in addition to the carbonyl (forming an alcohol).

-

Solution: Use the ethylene acetal.[2] The acetal resists the base; the Fluorine directs lithiation to the ortho position; the electrophile is quenched; and the acetal is removed later.

Stability Profile

-

Stable Conditions:

-

Bases: NaOH, KOH, LiHMDS, NaH.

-

Nucleophiles: Grignard reagents, Organolithiums (at low temp), Wittig reagents.

-

Reductants: NaBH₄, LiAlH₄ (allows reduction of esters/nitro groups elsewhere on the molecule).

-

-

Labile Conditions (Deprotection):

-

Aqueous Acid: HCl, H₂SO₄, TFA (rapid hydrolysis back to aldehyde).

-

Lewis Acids: BBr₃, AlCl₃ (may cause ring opening).

-

Workflow Visualization

Health, Safety, and Handling (EHS)

While specific toxicological data for this acetal derivative is limited, it should be handled with the same precautions as halogenated aromatic compounds and acetals.

Hazard Identification (GHS Classification)

Handling Protocols

-

Moisture Sensitivity: Acetals are generally stable to moisture at neutral pH but can hydrolyze in the presence of atmospheric moisture and trace acid. Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood.

-

Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use acidic absorbents.

References

-

Alchimica. (2025). Product Catalog: 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane (CAS 2432848-92-3). Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Standard reference for acetal stability/deprotection protocols).

-

Organic Chemistry Portal. (n.d.). Protection of Aldehydes as Acetals. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spegroup.ru [spegroup.ru]

- 3. 3-Chloro-4-fluorobenzaldehyde | 34328-61-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-Chloro-3,4-difluorobenzaldehyde | C7H3ClF2O | CID 66570505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(3,4-Difluorophenyl)-1,3-dioxolane | C9H8F2O2 | CID 24721640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. profistend.info [profistend.info]

2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane molecular weight and formula

An In-depth Technical Guide to 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane

Abstract

This technical guide provides a comprehensive overview of 2-(3-chloro-2,4-difluorophenyl)-1,3-dioxolane, a key synthetic intermediate in pharmaceutical research and development. The document details its chemical properties, a robust two-step synthesis protocol including the preparation of the precursor aldehyde, and its strategic application as a carbonyl protecting group. The narrative emphasizes the mechanistic rationale behind the synthetic steps and the significance of the compound's structural features in medicinal chemistry. Detailed experimental procedures, characterization data, and safety information are provided for researchers and drug development professionals.

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery, the strategic protection and deprotection of reactive functional groups is a cornerstone of success.[1] The carbonyl group of aldehydes and ketones, being highly susceptible to nucleophilic attack, often requires temporary masking to allow for selective transformations elsewhere in the molecule.[2] The formation of a cyclic acetal, such as a 1,3-dioxolane, is a classic and highly effective strategy for this purpose.[3][4]

This guide focuses on 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane , a compound that serves as a protected form of the synthetically valuable 3-chloro-2,4-difluorobenzaldehyde. The presence of chlorine and fluorine atoms on the phenyl ring is of particular interest in medicinal chemistry. These halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[5] This document serves as a detailed resource for scientists leveraging this intermediate in complex synthetic pathways.

Physicochemical and Structural Data

The fundamental properties of the target compound are crucial for its handling, reaction setup, and characterization.

| Property | Value |

| IUPAC Name | 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane |

| Molecular Formula | C₉H₇ClF₂O₂ |

| Molecular Weight | 221.60 g/mol |

| Canonical SMILES | C1COC2=C(C(=C(C=C2)F)Cl)F |

| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid |

Synthesis and Mechanistic Rationale

The synthesis of 2-(3-chloro-2,4-difluorophenyl)-1,3-dioxolane is efficiently achieved in a two-stage process: (1) preparation of the key aldehyde intermediate, and (2) its subsequent protection via acetalization.

Diagram: Overall Synthetic Pathway

Caption: Two-stage synthesis of the target dioxolane from 1,2-difluorobenzene.

Stage 1: Synthesis of 3-Chloro-2,4-difluorobenzaldehyde

The precursor aldehyde is not commonly available and typically requires synthesis. A practical route involves the ortho-lithiation and subsequent formylation of a halogenated benzene derivative. While multiple routes exist, a common strategy relies on directed ortho-metalation. A practical synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been reported, highlighting methods for manipulating such substituted rings.[6]

Stage 2: Acetalization (Protection) of the Carbonyl Group

The core of this guide is the protection of the aldehyde. This reaction involves the acid-catalyzed condensation of the aldehyde with ethylene glycol.[7] The equilibrium of this reaction must be driven towards the product, typically by removing the water that is formed as a byproduct.[2]

Mechanism of Acetal Formation: The reaction proceeds through a well-established acid-catalyzed mechanism:

-

Protonation: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the existing one.

-

Dehydration: The protonated hydroxyl group leaves as a water molecule, a favorable leaving group, forming a resonance-stabilized oxocarbenium ion.

-

Ring Closure: The second intramolecular hydroxyl group attacks the oxocarbenium ion, closing the five-membered ring.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ether oxygen, yielding the final 1,3-dioxolane product.

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloro-2,4-difluorobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

-

Solvent: Add a suitable solvent for azeotropic water removal, such as toluene or benzene, to fill the flask to approximately one-third of its volume.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield the pure 2-(3-chloro-2,4-difluorophenyl)-1,3-dioxolane.

Strategic Application in Synthesis

The primary utility of 2-(3-chloro-2,4-difluorophenyl)-1,3-dioxolane is to serve as a stable, protected version of the corresponding aldehyde, enabling transformations that would otherwise be incompatible with a free carbonyl group.

Stability Profile:

-

Stable towards: Bases (e.g., NaOH, LDA), nucleophiles (e.g., Grignard reagents, organolithiums), and reducing agents (e.g., LiAlH₄, NaBH₄).[2][8]

-

Labile towards: Aqueous acidic conditions, which are used for its removal.[8][9]

Diagram: Logic of Protecting Group Strategy

Caption: Workflow illustrating the necessity of a carbonyl protecting group strategy.

Deprotection: Regenerating the Aldehyde

The removal of the dioxolane group is typically straightforward, relying on acid-catalyzed hydrolysis. This process is essentially the reverse of the formation mechanism.

-

Dissolution: Dissolve the 2-(3-chloro-2,4-difluorophenyl)-1,3-dioxolane (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., acetone or tetrahydrofuran) and water (e.g., 4:1 v/v).[9]

-

Acid Addition: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC or GC.

-

Work-up: Once the reaction is complete, neutralize the acid with a mild base like saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 3-chloro-2,4-difluorobenzaldehyde.

For substrates sensitive to strong acids, milder deprotection methods using Lewis acids or other specific reagents can be employed.[8][10]

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons, the acetal proton (a singlet, typically ~5.5-6.0 ppm), and the four equivalent protons of the ethylene glycol backbone (a multiplet, ~3.9-4.2 ppm).

-

¹³C NMR will show the expected number of aromatic carbon signals, the acetal carbon (~100-105 ppm), and the methylene carbons of the dioxolane ring (~65 ppm).

-

¹⁹F NMR will confirm the presence and chemical environment of the two fluorine atoms.

-

-

Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight (221.60 for C₉H₇³⁵ClF₂O₂).

-

Infrared (IR) Spectroscopy: Will show the absence of a strong carbonyl (C=O) stretch (around 1700 cm⁻¹) and the presence of strong C-O ether stretches (around 1100-1200 cm⁻¹).

Safety Information

While specific toxicity data for this compound is not widely published, it should be handled with standard laboratory precautions. Based on similar halogenated aromatic compounds, potential hazards may include:

-

Skin and eye irritation.

-

Respiratory tract irritation.

Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane is a valuable synthetic intermediate whose utility lies in its function as a robust protecting group for the corresponding aldehyde. Its synthesis is straightforward, and its chemical stability under basic, nucleophilic, and reductive conditions allows for a wide range of chemical manipulations on other parts of a complex molecule. The presence of the chloro- and difluoro-phenyl moiety makes it a particularly relevant building block for the synthesis of novel therapeutic agents. This guide provides the necessary technical information and protocols to enable researchers to confidently synthesize and apply this compound in their research endeavors.

References

- Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard Reagents.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of 1,3-Dioxanes in Propiophenone Derivatives.

- Royal Society of Chemistry. (2015, January 8). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Advances.

- Chandrasekhar, S., Muralidhar, B., & Sarkar, S. (1997). A Mild and Convenient Deprotection of 4-Phenyl 1,3-Dioxolane Derivatives Under Catalytic Hydrogenation.

- (n.d.). The Grignard Reagent from 2-Bromomethyl-1,3-dioxolane, a Novel and Efficient d2.

- Wikipedia. (n.d.). Dioxolane.

- ResearchGate. (2026, February 13). Reactions of Grignard Reagents with Substituted 5-Acyl-1,3-dioxanes | Request PDF.

- Benchchem. (n.d.). A Comparative Guide to 2-Methyl-1,3-dioxolane and Tetrahydrofuran as Solvents in Organic Synthesis.

- ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- Scribd. (n.d.). The Reaction of Grignard Reagents With 13 Dioxolan | PDF.

- Chad's Prep. (2018, September 20). 19.5b Cyclic Acetals as Protecting Groups [Video]. YouTube.

- Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.

- S. Michael Stewart. (2020, June 10). Ethylene Glycol for Protecting Groups [Video]. YouTube.

- ResearchGate. (n.d.). Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence of 1a and Triethylamine a.

- PubChem. (n.d.). 2-(3,4-Difluorophenyl)-1,3-dioxolane.

- Sigma-Aldrich. (n.d.). 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane.

- ChemScene. (n.d.). 2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane.

- Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism.

- Patsnap. (2016, August 17). Method for preparing 3, 4-difluorobenzaldehyde. Eureka.

- ChemicalBook. (n.d.). 2-(3-chloro-2-fluoro-4-iodophenyl)-1,3-dioxolane.

- (n.d.). Synthesis of 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane.

- PrepChem.com. (n.d.). Synthesis of 2,4-difluorobenzaldehyde.

- Pharmaffiliates. (n.d.). 2-(3,4-Difluorophenyl)-1,3-dioxolane.

- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.

- ChemicalBook. (n.d.). 2,4-Difluorobenzaldehyde synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.

- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubMed. (n.d.). New polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane. Antifungal activity.

- ChemicalBook. (2022, January 26). Synthesis of 1,3-Dioxolane.

- European Patent Office. (n.d.). Procedure for the preparation of halogenated 1,3-dioxolanes - EP 0529741 A1. Googleapis.com.

- BLDpharm. (n.d.). 773101-62-5|2-(3,4-Difluorophenyl)-1,3-dioxolane.

- NIST. (n.d.). 1,3-Dioxolane. WebBook.

- MDPI. (2020, July 13).

- ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Dioxolane - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15404E [pubs.rsc.org]

Strategic Deployment of Fluorinated Phenyl Dioxolanes in Medicinal Chemistry

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads

Executive Summary

The 2,2-difluoro-1,3-benzodioxole moiety represents a high-value pharmacophore in modern drug design, serving as a robust bioisostere for the naturally occurring methylenedioxy (1,3-benzodioxole) group. While the non-fluorinated methylenedioxy bridge is a common feature in natural products and early synthetic drugs (e.g., paroxetine, tadalafil), it suffers from a critical metabolic liability: cytochrome P450-mediated oxidation leading to reactive quinone methide intermediates.

This guide details the structural rationale, synthetic access, and physicochemical advantages of incorporating the fluorinated phenyl dioxolane scaffold. By replacing the methylene hydrogens with fluorine, medicinal chemists can block metabolic hot spots, modulate lipophilicity (

The Bioisosteric Imperative: Metabolic Stability

The primary driver for transitioning from a standard phenyl dioxolane to a fluorinated analog is the mitigation of bioactivation toxicity .

The Methylenedioxy Liability

The methylene bridge (

The Difluoro-Shield

The 2,2-difluoro-1,3-benzodioxole scaffold effectively "armors" this position.

-

Bond Strength: The C-F bond (

116 kcal/mol) is significantly stronger than the C-H bond ( -

Electronic Effect: The strong electron-withdrawing nature of the two fluorine atoms reduces the electron density of the aromatic ring, further stabilizing the system against oxidative metabolism.

Visualizing the Metabolic Divergence

Figure 1: Divergent metabolic fates. The non-fluorinated scaffold (top) leads to reactive metabolites, while the difluoro-analog (bottom) remains inert.

Physicochemical Property Modulation[2]

Substituting hydrogen with fluorine on the dioxolane ring induces specific shifts in physicochemical properties essential for lead optimization.

| Property | 1,3-Benzodioxole ( | 2,2-Difluoro-1,3-benzodioxole ( | Impact on Drug Design |

| Metabolic Stability | Low (Liability) | High (Stable) | Prevents mechanism-based inhibition (MBI). |

| Lipophilicity (LogP) | Baseline | +0.3 to +0.5 increase | Increases membrane permeability; improves blood-brain barrier penetration. |

| H-Bond Acceptor | Moderate | Weakened | The oxygen lone pairs are less available due to F-withdrawal, reducing non-specific binding. |

| Electronic Effect ( | Electron Donating | Electron Withdrawing | Deactivates the phenyl ring; useful for tuning pKa of attached amines. |

| Conformation | Puckered | Planar/Rigid | The "Anomeric Effect" of O-C-F interaction flattens the ring, altering binding geometry. |

Synthetic Architectures

Accessing the 2,2-difluoro-1,3-benzodioxole scaffold requires specialized fluorination strategies, as direct fluorination of the parent dioxolane is rarely selective.

Primary Route: Difluorocarbene Insertion

The most robust laboratory method involves the reaction of a catechol with a difluorocarbene source.

-

Reagent: Dibromodifluoromethane (

) or Chlorodifluoroacetates ( -

Mechanism: Generation of singlet difluorocarbene (

) followed by double insertion into the catechol oxygens.

Advanced Route: TFDA Reagent

Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA ) is a modern, highly efficient difluorocarbene precursor that operates under milder conditions, avoiding the high temperatures often required for chlorodifluoroacetate pyrolysis.

Synthetic Workflow Diagram

Figure 2: Synthetic pathways. Accessing the scaffold via difluorocarbene insertion into catechol.

Case Study: Lumacaftor (VX-809)

Lumacaftor serves as the premier example of this scaffold's utility in approved therapeutics.

-

Structure: Contains a 2,2-difluoro-1,3-benzodioxole moiety linked to a cyclopropane carboxamide.

Design Rationale:

-

Metabolic Blockade: The drug requires high systemic exposure to correct the folding of the CFTR protein. A non-fluorinated benzodioxole would likely suffer rapid clearance via hepatic oxidation.

-

Lipophilicity Tuning: The difluoro-substitution optimizes the LogP, facilitating passive transport across the cell membrane to reach the intracellular CFTR folding machinery.

-

Conformational Control: The rigidity of the fluorinated dioxolane ring helps orient the biaryl system for optimal binding within the hydrophobic pocket of the CFTR transmembrane domain.

Experimental Protocol: Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole

This protocol describes a scalable laboratory method using the dibromodifluoromethane approach, suitable for generating intermediates for SAR studies.

Objective: Synthesize 5-bromo-2,2-difluoro-1,3-benzodioxole from 4-bromocatechol.

Reagents:

-

4-Bromocatechol (1.0 eq)

-

Dibromodifluoromethane (

) (1.5 eq) -

Potassium Carbonate (

) (2.5 eq) -

DMF (Dimethylformamide), anhydrous[3]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Solubilization: Dissolve 4-bromocatechol (10 mmol) in anhydrous DMF (50 mL).

-

Base Addition: Add anhydrous

(25 mmol) in a single portion. The mixture may turn dark due to phenoxide formation. Stir at room temperature for 15 minutes. -

Reagent Addition: Add dibromodifluoromethane (15 mmol) dropwise via syringe. Note:

is volatile; ensure the reaction vessel is well-sealed. -

Cyclization: Heat the reaction mixture to 80°C for 12 hours. Monitor reaction progress via TLC (solvent system: 10% EtOAc/Hexanes) or LC-MS. The starting catechol should disappear.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-water (200 mL) and extract with Diethyl Ether (

mL). -

Wash the combined organic layers with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).

-

Validation: Confirm identity via

NMR (aromatic region) and

Safety Note: Dibromodifluoromethane is an ozone-depleting substance and potential alkylating agent. Perform all operations in a fume hood.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Murray, M. (2000). Mechanisms of inhibitory and regiospecific cytochrome P450 reactions. Current Drug Metabolism, 1(1), 67-84. Link

-

Van Goor, F., et al. (2011). Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proceedings of the National Academy of Sciences, 108(46), 18843-18848. Link

-

Dolbier, W. R., et al. (2004).[4] Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent.[4][5] Journal of Fluorine Chemistry, 125(3), 459-469.[4] Link[4]

-

Eswaran, S., et al. (2014). Synthesis and biological activity of novel fluorinated benzodioxoles. Bioorganic & Medicinal Chemistry Letters, 24(15), 3368-3372. Link

Sources

- 1. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lumacaftor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. TFDA - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

Navigating the Synthesis and Procurement of 3-Chloro-2,4-Difluorophenyl Acetals: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the precise molecular architecture of a compound is paramount. The strategic incorporation of fluorine and chlorine atoms into aromatic systems, such as in 3-chloro-2,4-difluorophenyl derivatives, offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth technical overview of the custom synthesis of 3-chloro-2,4-difluorophenyl acetals, a class of compounds often utilized as key building blocks or protected intermediates in multi-step synthetic pathways. We will explore the selection of a synthesis partner, delve into the core chemical principles of their preparation, and outline the critical analytical methods for quality assurance.

The Strategic Importance of Halogenated Phenyl Acetals

The 3-chloro-2,4-difluorophenyl moiety is a valuable pharmacophore in modern drug discovery. The presence of two electron-withdrawing fluorine atoms and a chlorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[] The acetal functional group, in turn, serves as a stable protecting group for the corresponding aldehyde, 3-chloro-2,4-difluorobenzaldehyde. This protection is often crucial in complex synthetic sequences to prevent unwanted side reactions of the highly reactive aldehyde group. The ability to deprotect the acetal under specific conditions to reveal the aldehyde functionality provides a versatile handle for further molecular elaboration.

Selecting a Custom Synthesis Partner: Key Considerations

Given that 3-chloro-2,4-difluorophenyl acetals are not typically off-the-shelf compounds, their acquisition necessitates a partnership with a custom synthesis provider or a contract research organization (CRO). The selection of a suitable partner is a critical decision that can significantly impact project timelines and outcomes. Beyond cost considerations, a thorough evaluation of a potential supplier's technical capabilities and quality systems is essential.

| Core Competency | Key Indicators of Expertise | Potential Suppliers |

| Fluorination Chemistry | Demonstrated experience in handling and performing reactions with fluorinated compounds. Expertise in managing the unique reactivity and safety considerations associated with fluorine chemistry.[][2][3][4] | AGC Chemicals Americas, Aceschem, BOC Sciences, Daikin America, MolecuNav |

| Custom & Specialty Synthesis | A proven track record in synthesizing complex organic molecules from milligram to multi-kilogram scales. The ability to develop and optimize synthetic routes for novel compounds.[3][5][6][7] | Aceschem, MolecuNav, Life Chemicals, ChiroBlock, Organix, Pi Chemicals System |

| Process Development & Scale-Up | Capabilities in transitioning a synthesis from laboratory scale to pilot plant or commercial production, including process optimization and cGMP (current Good Manufacturing Practice) compliance if required.[2] | AGC Chemicals Americas, ChiroBlock |

| Analytical Capabilities | A comprehensive suite of modern analytical instrumentation (e.g., NMR, LC-MS, GC-MS, HPLC) to ensure the identity, purity, and quality of the synthesized compound. | Most reputable CROs and custom synthesis providers will have these capabilities. |

| Project Management & Communication | A transparent and collaborative approach to project management, with clear communication channels and regular progress updates. | This should be assessed during initial discussions with potential partners. |

It is imperative to engage in detailed technical discussions with potential suppliers to ascertain their specific experience with similar halogenated aromatic compounds. A willingness to sign non-disclosure agreements (NDAs) is also a standard and crucial practice to protect intellectual property.

The Synthetic Pathway to 3-Chloro-2,4-Difluorophenyl Acetals: A Step-by-Step Approach

The most common and direct route to 3-chloro-2,4-difluorophenyl acetals involves the acid-catalyzed reaction of the corresponding aldehyde, 3-chloro-2,4-difluorobenzaldehyde, with an appropriate alcohol.

Starting Material: 3-Chloro-2,4-difluorobenzaldehyde

The availability and purity of the starting aldehyde are critical for the success of the acetal synthesis. While not as common as some other benzaldehyde derivatives, 3-chloro-2,4-difluorobenzaldehyde can be sourced from specialized chemical suppliers or synthesized through various established methods. One common approach involves the formylation of 1-chloro-2,4-difluorobenzene.

A plausible, albeit challenging, synthetic route to the precursor aldehyde could involve the ortho-lithiation of 1-chloro-2,4-difluorobenzene followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). However, directing the lithiation to the desired position can be complex. Other methods, such as the Rieche formylation of 1-chloro-2,4-difluorobenzene using dichloromethyl methyl ether and a Lewis acid, may also be considered, though these reagents require careful handling.[8]

Acetal Formation: The Core Reaction

The formation of an acetal from an aldehyde is a reversible reaction that is typically carried out under acidic conditions with an excess of the alcohol, which also often serves as the solvent. The equilibrium is driven towards the product by removing the water that is formed during the reaction.

Reaction Scheme:

Experimental Protocol: Synthesis of 3-Chloro-2,4-difluorophenyl Dimethyl Acetal

Disclaimer: This is a generalized protocol and should be adapted and optimized by experienced synthetic chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A round-bottom flask is charged with 3-chloro-2,4-difluorobenzaldehyde (1 equivalent).

-

Solvent and Reagent Addition: Anhydrous methanol (a significant excess, e.g., 20-50 equivalents) is added as both the reactant and the solvent.

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a catalytic amount of trifluoromethanesulfonic acid, is added to the mixture.[9]

-

Water Removal: To drive the reaction to completion, a dehydrating agent, such as triethyl orthoformate, can be added. Alternatively, the reaction can be set up with a Dean-Stark apparatus to azeotropically remove the water formed.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Workup: Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution. The excess methanol is removed under reduced pressure. The residue is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure 3-chloro-2,4-difluorophenyl dimethyl acetal.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The presence of water can shift the equilibrium back towards the starting materials, hence the use of anhydrous alcohol and, potentially, a dehydrating agent is crucial for high yields.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, further driving the equilibrium towards the acetal product.

-

Removal of Water: This is a key principle in driving reversible reactions to completion, in accordance with Le Chatelier's principle.

Quality Control and Analytical Characterization

A reputable custom synthesis provider will provide a comprehensive Certificate of Analysis (CoA) with the final product. The following analytical techniques are essential for confirming the identity and purity of the synthesized 3-chloro-2,4-difluorophenyl acetal:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is the most powerful tool for structural elucidation.

-

¹H NMR: Will show characteristic signals for the acetal proton (a singlet) and the aromatic protons, with coupling patterns consistent with the substitution pattern. The signals for the alcohol moiety (e.g., methoxy groups) will also be present.

-

¹³C NMR: Will confirm the number of unique carbon atoms and the presence of the acetal carbon.

-

¹⁹F NMR: Is essential for confirming the presence and chemical environment of the fluorine atoms on the aromatic ring.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are used to determine the purity of the compound.

Visualization of the Synthesis and Supplier Selection Workflow

Logical Flow for Supplier Selection

Caption: Decision workflow for selecting a custom synthesis supplier.

Experimental Workflow for Acetal Synthesis

Caption: Step-by-step experimental workflow for acetal synthesis.

Conclusion

The custom synthesis of 3-chloro-2,4-difluorophenyl acetals is a manageable task for a well-equipped and experienced synthetic chemistry team. By carefully selecting a custom synthesis partner with demonstrated expertise in fluorination and complex organic synthesis, researchers can confidently obtain these valuable building blocks for their drug discovery and development programs. A thorough understanding of the underlying chemical principles and the critical importance of rigorous analytical characterization will ensure the procurement of high-quality materials, thereby accelerating the path to novel therapeutics and scientific breakthroughs.

References

-

AGC Chemicals Americas. (n.d.). Fluorine Specialty Ingredients for Pharmaceutical Manufacturing. Retrieved from [Link]

-

MolecuNav. (n.d.). Custom Synthesis. Retrieved from [Link]

-

Organix. (n.d.). Custom Synthesis, Research Chemicals & Services. Retrieved from [Link]

-

Daikin America. (n.d.). Fine chemicals and intermediates. Retrieved from [Link]

-

ChiroBlock. (n.d.). Synthesis Service & Chemical Contract Research. Retrieved from [Link]

-

SigutLabs. (n.d.). Contract research. Retrieved from [Link]

-

BioPharmGuy. (n.d.). 122 Contract Research Companies: Chemical Synthesis. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 3-Chloro-2,4-difluorophenylacetic acid suppliers and producers. Retrieved from [Link]

-

(2017, July 19). 3-Chloro-2,4-difluorophenylacetonitrile. Retrieved from [Link]

-

Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Semantic Scholar. Retrieved from [Link]

-

(2016, August 17). Method for preparing 3, 4-difluorobenzaldehyde. Eureka | Patsnap. Retrieved from [Link]

-

Pi Chemicals System. (n.d.). Custom Synthesis/Manfacturing. Retrieved from [Link]

- (n.d.). Process for the manufacture of acetals of chloro- or bromoacetaldehyde. Patent 0247234.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.

-

PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

Thurkauf, A., Jacobson, A. E., & Rice, K. C. (1988). An Improved Procedure for the Preparation of Acetals from Diaryl Ketones. Synthesis, 1988(03), 233-234. [Link]

Sources

- 2. agcchem.com [agcchem.com]

- 3. aceschem.com [aceschem.com]

- 4. Fine chemicals and intermediates - Daikin America [daikin-america.com]

- 5. molecunav.com [molecunav.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 8. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]

- 9. An Improved Procedure for the Preparation of Acetals from Diaryl Ketones [organic-chemistry.org]

Methodological & Application

Synthesis of 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane from aldehyde

Application Note & Protocol

Topic: High-Fidelity Synthesis of 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane from 3-Chloro-2,4-difluorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the selective masking and unmasking of reactive functional groups is a foundational strategy. The aldehyde moiety, with its high reactivity towards nucleophiles and bases, often requires temporary protection to prevent undesired side reactions. The conversion of an aldehyde to a 1,3-dioxolane (a cyclic acetal) is a robust and widely employed method for this purpose.[1][2] Dioxolanes exhibit excellent stability under neutral, basic, and certain oxidizing/reducing conditions, yet can be readily cleaved to regenerate the parent aldehyde under mild aqueous acidic conditions.[1][3]

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane, a key intermediate in various synthetic pathways. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and outline the necessary analytical methods for structural validation, thereby providing a self-validating and reliable synthetic system.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination reaction between 3-Chloro-2,4-difluorobenzaldehyde and ethylene glycol.

Overall Transformation:

(Self-generated image of the reaction)

Mechanistic Pathway:

The formation of the 1,3-dioxolane is a reversible process that is driven to completion by the removal of water.[3] The mechanism involves several key steps, each facilitated by the acid catalyst (typically p-toluenesulfonic acid, p-TsOH).

-

Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[2]

-

Initial Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other oxygen, forming a good leaving group (water).

-

Hemiacetal Formation: The intermediate is a hemiacetal.[3]

-

Water Elimination: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol molecule attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, forming the five-membered ring.

-

Deprotonation: The catalyst is regenerated by the deprotonation of the oxonium ion, yielding the final 1,3-dioxolane product.

Caption: Acid-catalyzed mechanism for 1,3-dioxolane formation.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as required.

Materials and Equipment

-

Reagents:

-

3-Chloro-2,4-difluorobenzaldehyde (>98% purity)

-

Ethylene glycol (anhydrous, >99.8%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, >98.5%)

-

Toluene (anhydrous, >99.8%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

-

Equipment:

-

Round-bottom flask (e.g., 250 mL)

-

Dean-Stark apparatus with condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and consumables

-

Reagent Data Table

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Chloro-2,4-difluorobenzaldehyde | C₇H₃ClF₂O | 176.55 | 5.00 g | 28.32 | 1.0 |

| Ethylene glycol | C₂H₆O₂ | 62.07 | 2.11 g (1.9 mL) | 34.0 | 1.2 |

| p-TsOH·H₂O | C₇H₁₀O₄S | 190.22 | 270 mg | 1.42 | 0.05 |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-2,4-difluorobenzaldehyde (5.00 g, 28.32 mmol).

-

Solvent and Reagent Addition: Add anhydrous toluene (100 mL), ethylene glycol (1.9 mL, 34.0 mmol), and p-toluenesulfonic acid monohydrate (270 mg, 1.42 mmol).

-

Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the side arm of the Dean-Stark trap.

-

Reaction Monitoring: Continue refluxing for 2-4 hours, or until the theoretical amount of water (~0.51 mL) has been collected and no more water is being formed. The reaction can also be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Quenching and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Scientist's Note: The bicarbonate wash is crucial to remove the acid catalyst, which could otherwise promote the reverse reaction during solvent evaporation. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) or by vacuum distillation to yield the pure 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Validation

Structural confirmation of the product is essential. The following spectroscopic data are expected for 2-(3-Chloro-2,4-difluorophenyl)-1,3-dioxolane.

-

¹H NMR (Proton NMR): The spectrum should show the disappearance of the characteristic aldehyde proton signal (~10 ppm). Key expected signals include a singlet for the acetal proton (O-CH-O) around 6.0-6.2 ppm, multiplets for the ethylene protons (-OCH₂CH₂O-) around 4.0-4.2 ppm, and signals in the aromatic region (7.0-7.8 ppm) corresponding to the substituted phenyl ring.[5][6]

-

¹³C NMR (Carbon NMR): The spectrum should confirm the presence of the acetal carbon (O-CH-O) around 100-105 ppm and the ethylene carbons around 65 ppm. The aldehyde carbonyl carbon (~190 ppm) should be absent.

-

IR (Infrared) Spectroscopy: The most significant change will be the disappearance of the strong C=O stretching band of the aldehyde (typically ~1700 cm⁻¹) and the appearance of strong C-O ether stretching bands in the 1150-1050 cm⁻¹ region.[5]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product (C₉H₇ClF₂O₂ = 220.60 g/mol ).

Safety Precautions

-

General: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

3-Chloro-2,4-difluorobenzaldehyde: This compound is an irritant to the eyes, respiratory system, and skin.[7][8][9] Avoid inhalation of vapors and direct contact.

-

Toluene: Toluene is a flammable liquid and can cause serious health effects upon prolonged exposure. Keep away from ignition sources.

-

p-Toluenesulfonic acid: This is a corrosive solid. Avoid contact with skin and eyes.

-

Work-up: The quenching step with sodium bicarbonate is exothermic and will release CO₂ gas. Perform this step slowly and with adequate ventilation to avoid pressure buildup.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.[7][8][9][10][11]

References

-

Climent, M. J., Corma, A., & Iborra, S. (2004). Synthesis of 1,3-dioxolanes catalysed by AlPO₄ and AlPO₄-Al₂O₃: kinetic and mechanistic studies. Journal of Catalysis, 221(2), 474-482. [Link]

-

Nicolas, M., Gaelings, N., Wiesenthal, J., et al. (2024). Combination of Bio‐ and Organometallic Catalysis for the Synthesis of Dioxolanes in Organic Solvents. ChemCatChem. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

ResearchGate. (Various Authors). Preparation of acetals from aldehydes and alcohols under basic conditions. ResearchGate. [Link]

-

Li, Y., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5355. [Link]

-

Chemistry Steps. Formation and Reactions of Acetals. Chemistry Steps. [Link]

-

American Chemical Society. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Publications. [Link]

-

Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. Scribd. [Link]

-

Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Chemistry LibreTexts. [Link]

-

Datasheet. (n.d.). 3-Chlorobenzaldehyde Safety Data Sheet. Datasheet. [Link]

-

PHYWE Systems GmbH & Co. KG. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. [Link]

-

PHYWE. (n.d.). Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600). PHYWE. [Link]

- Google Patents. (n.d.). CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal.

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal - Google Patents [patents.google.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 3-Chloro-4-fluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Application Note: Protocol for Protecting 3-Chloro-2,4-Difluorobenzaldehyde with Ethylene Glycol

Abstract & Strategic Relevance

The protection of 3-chloro-2,4-difluorobenzaldehyde as a cyclic acetal (1,3-dioxolane) is a critical intermediate step in the synthesis of next-generation triazole antifungals and fluoroquinolone antibiotics.[1] The electron-withdrawing nature of the fluorine and chlorine substituents significantly enhances the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack. However, this same electronic activation renders the substrate sensitive to side reactions, including nucleophilic aromatic substitution (SNAr) at the 2-fluoro position under improper conditions.

This protocol details a robust, scalable method using azeotropic distillation (Dean-Stark) .[1] Unlike standard protocols, this guide emphasizes process control parameters specific to poly-halogenated aromatics to ensure >98% conversion and minimize hydrolysis during workup.

Scientific Rationale & Mechanism

Thermodynamic Control

The reaction between 3-chloro-2,4-difluorobenzaldehyde (1 ) and ethylene glycol is an equilibrium process.[1]

Electronic Considerations

The 2,4-difluoro and 3-chloro substitution pattern creates a unique electronic environment:

-

Inductive Effect (-I): The halogens pull electron density from the ring, making the carbonyl carbon highly electrophilic. This increases the rate of the initial glycol attack compared to unsubstituted benzaldehyde.

-

Steric Hindrance: The 2-fluoro and 3-chloro groups flank the aldehyde. While fluorine is small (Van der Waals radius ~1.47 Å), the chlorine atom (~1.75 Å) adds bulk. However, the planar nature of the aldehyde and the flexibility of ethylene glycol minimize steric penalties during ring formation.

Mechanistic Pathway

The transformation proceeds via an acid-catalyzed pathway:[1]

-

Activation: Protonation of the carbonyl oxygen by p-Toluenesulfonic acid (pTSA).[2]

-

Addition: Nucleophilic attack by one hydroxyl group of ethylene glycol.

-

Elimination: Proton transfer and loss of water to form an oxonium ion.

-

Cyclization: Intramolecular attack by the second hydroxyl group closes the 1,3-dioxolane ring.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[2][3][4][5] | Role | Grade |

| 3-Chloro-2,4-difluorobenzaldehyde | 134787-34-3 | 1.0 | Substrate | >97% |

| Ethylene Glycol | 107-21-1 | 1.5 - 2.0 | Reagent | Anhydrous |

| p-Toluenesulfonic Acid (pTSA) | 6192-52-5 | 0.05 | Catalyst | Monohydrate |

| Toluene | 108-88-3 | 10-15 vol | Solvent | ACS Reagent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | N/A | Quench | Saturated Aq.[1] |

Equipment

-

Reaction Vessel: 3-neck Round Bottom Flask (RBF).[1]

-

Water Removal: Dean-Stark trap with reflux condenser.[1][2][3]

-

Temperature Control: Oil bath with digital thermocouple.

-

Atmosphere: Nitrogen or Argon inlet (to prevent atmospheric moisture ingress).[3]

Experimental Protocol

Phase 1: Reaction Setup

-

Assembly: Equip a flame-dried 3-neck RBF with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Attach a nitrogen line to the top of the condenser.

-

Charging: Add 3-chloro-2,4-difluorobenzaldehyde (1.0 eq) and pTSA monohydrate (0.05 eq) to the flask.

-

Solvent Addition: Add Toluene (10 mL per gram of aldehyde). Stir to dissolve.

-

Note: The solution should be clear. If the aldehyde is not fully soluble at RT, it will dissolve upon heating.

-

-

Reagent Addition: Add Ethylene Glycol (1.5 eq). The glycol is immiscible with toluene and will form a separate phase at the bottom until reflux begins.

Phase 2: Azeotropic Distillation[1]

-

Reflux: Heat the oil bath to 125–130 °C to establish a vigorous reflux.

-

Critical Check: Ensure toluene is condensing rapidly and the Dean-Stark trap is filling.

-

-

Monitoring: Maintain reflux for 3–5 hours .

-

IPC (In-Process Control): Spot TLC (20% EtOAc/Hexane). The aldehyde (Rf ~0.6) should disappear, replaced by the acetal (Rf ~0.7-0.8, less polar).[1]

-

Visualization: UV light (254 nm). The acetal is not UV active if the aromatic ring weren't present, but the halogenated ring provides strong UV absorption.

-

Phase 3: Workup & Isolation

-

Cooling: Cool the reaction mixture to room temperature (20–25 °C).

-

Quench: Pour the mixture into a separatory funnel containing Saturated NaHCO₃ (2 volumes relative to reaction volume).

-

Why? Acetals are acid-labile.[1] Neutralizing the pTSA immediately prevents hydrolysis back to the aldehyde.

-

-

Separation: Shake vigorously and separate layers. Extract the aqueous layer once with Ethyl Acetate or Toluene.

-

Washing: Wash the combined organic layers with Brine to remove excess ethylene glycol.

-

Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Filter.

-

Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 40–50 °C.

Phase 4: Purification[1]

-

Crude Assessment: The product is typically a pale yellow oil or low-melting solid.

-

Distillation (Recommended): For high purity (>99%), perform Kugelrohr or vacuum distillation.[1]

-

Boiling Point Estimate: ~120–130 °C at 2 mmHg (extrapolated).

-

-

Alternative: If distillation is unavailable, pass through a short pad of silica gel (eluting with 5% EtOAc/Hexane) to remove polar impurities.

Data Visualization

Reaction Mechanism

The following diagram illustrates the acid-catalyzed pathway, highlighting the activation of the carbonyl by pTSA.

Figure 1: Acid-catalyzed mechanism for the formation of the 1,3-dioxolane ring.[1] The electron-withdrawing halogens stabilize the initial nucleophilic attack.

Process Workflow

This flowchart ensures the operator follows the critical "Self-Validating" steps (Water monitoring, pH check).

Figure 2: Experimental workflow emphasizing critical decision points (diamonds) for reaction completeness.

Analytical Validation (Quality Control)[1]

To confirm the success of the protocol, compare your data against these expected parameters:

| Technique | Expected Observation | Interpretation |

| ¹H NMR (CDCl₃) | δ ~10.2 ppm (Singlet) disappears.[1] | Loss of Aldehyde proton. |

| δ ~6.0–6.1 ppm (Singlet) appears. | Formation of Acetal methine proton (O-CH-O).[1] | |

| δ ~4.0–4.1 ppm (Multiplet) appears. | Ethylene glycol backbone protons (-OCH₂CH₂O-).[1] | |

| IR Spectroscopy | Disappearance of 1700 cm⁻¹ band. | Loss of Carbonyl (C=O) stretch. |

| Appearance of 1050–1150 cm⁻¹ bands. | Strong C-O-C stretching vibrations. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Wet Toluene or Glycol.[1] | Ensure Dean-Stark is functioning; add fresh pTSA; use anhydrous reagents. |

| Product Hydrolysis | Acidic workup.[8][9] | Ensure NaHCO₃ quench is thorough. Do not use HCl/water during washes. |

| New Impurity (TLC) | SNAr Reaction. | Reaction temperature too high or reaction time too long. Stop exactly when water collection finishes. |

Safety & Handling

-

Fluorinated Aromatics: 3-chloro-2,4-difluorobenzaldehyde may cause skin irritation and severe eye damage.[1] Wear nitrile gloves and safety goggles.

-

Toluene: Flammable and reprotoxic. Handle in a fume hood.

-

Waste Disposal: The aqueous layer from the workup contains pTSA and ethylene glycol; dispose of as organic aqueous waste.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Standard reference for acetal stability and formation).

-

Organic Chemistry Portal. (2024). Synthesis of 1,3-Dioxolanes and Acetal Protection Protocols. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. Retrieved from [Link]

Sources

- 1. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sciencemadness Discussion Board - Unexpected problems with p-TsOH synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: Chemoselective Grignard Reaction with 3-chloro-2,4-difluorophenyl dioxolane

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of a Grignard reaction with 3-chloro-2,4-difluorophenyl dioxolane. This substrate presents unique challenges due to the presence of multiple halogen substituents and a potentially sensitive acetal protecting group. This note details the critical mechanistic considerations, provides a robust step-by-step protocol, outlines key parameters for optimization, and offers a troubleshooting guide. The focus is on achieving high chemoselectivity for the formation of the Grignard reagent at the carbon-chlorine bond while preserving the carbon-fluorine bonds and the integrity of the dioxolane moiety.

Mechanistic Insights and Strategic Considerations

The Grignard reaction is a cornerstone of organic synthesis for forming new carbon-carbon bonds.[1][2] The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond, effectively reversing the polarity of the carbon atom and rendering it a potent nucleophile.[3] When applied to 3-chloro-2,4-difluorophenyl dioxolane, several factors must be carefully managed to ensure a successful outcome.

Chemoselectivity: C-Cl vs. C-F Reactivity

The primary challenge in this synthesis is the selective activation of the C-Cl bond in the presence of two C-F bonds. The reactivity of halogens in Grignard formation follows the general trend: I > Br > Cl >> F.[3] This inherent difference in reactivity is the basis for the chemoselectivity of the reaction. The C-F bond is significantly stronger (bond dissociation energy of ~126 kcal/mol in fluorobenzene) than the C-Cl bond (~96 kcal/mol in chlorobenzene), making the C-F bonds kinetically less reactive towards magnesium insertion under standard conditions.[4] Therefore, by carefully controlling the reaction conditions, it is possible to form the desired arylmagnesium chloride selectively.

Stability of the Dioxolane Protecting Group

The dioxolane group is an acetal, which serves to protect a carbonyl functionality. Acetal protecting groups are known to be stable under basic and nucleophilic conditions, which are characteristic of Grignard reagent formation and subsequent reactions.[5] However, they are sensitive to acidic conditions and can be readily hydrolyzed back to the corresponding aldehyde or ketone.[5][6] This necessitates that the reaction be carried out under strictly anhydrous conditions and that the workup procedure avoids strong acids. A buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), is the recommended quenching agent to neutralize the reaction mixture without causing deprotection.

Initiation of Grignard Reagent Formation

The formation of Grignard reagents from aryl chlorides can be sluggish due to the stronger C-Cl bond compared to C-Br or C-I bonds and the passivating layer of magnesium oxide on the surface of the magnesium metal.[7][8] To overcome this, activation of the magnesium is crucial. Common methods include:

-

Chemical Activation: Using a small amount of an initiator like iodine (I₂), 1,2-dibromoethane, or methyl iodide.[7] 1,2-dibromoethane is particularly advantageous as the formation of ethylene gas provides a visual cue that the magnesium is activated.[7]

-

Mechanical Activation: Crushing the magnesium turnings in situ or vigorous stirring can break the oxide layer and expose a fresh, reactive metal surface.[7][9]

For this specific substrate, a combination of oven-drying all glassware, using anhydrous solvents, and employing a chemical activator is strongly recommended to ensure reliable initiation.

Experimental Protocol

This protocol describes the formation of the Grignard reagent from 3-chloro-2,4-difluorophenyl dioxolane and its subsequent reaction with a generic electrophile (e.g., an aldehyde or ketone).

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents are essential.[10][11]

Materials

-

3-chloro-2,4-difluorophenyl dioxolane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (or 1,2-dibromoethane)

-

Electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (N₂ or Ar) with a bubbler

-

Heating mantle

-

Syringes and needles

Step-by-Step Procedure

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Ensure all glassware is thoroughly oven-dried before assembly.[1] Place a magnetic stir bar in the flask.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[7] Gently heat the flask under the inert atmosphere until the color of the iodine fades or bubbles of ethylene are observed.

-

Initiation: Add a small portion (approx. 10%) of a solution of 3-chloro-2,4-difluorophenyl dioxolane (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction mixture should become warm and may turn cloudy, indicating the initiation of the Grignard reagent formation.[1] If the reaction does not start, gentle warming may be required.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of the aryl chloride dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[10]

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.[7] Maintain the temperature at 0 °C during the addition.

-

Reaction Completion: After the addition of the electrophile is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction and any unreacted Grignard reagent.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired product.

Process Optimization and Key Parameters

The success of this reaction hinges on the careful control of several parameters. The following table summarizes these critical factors and their potential impact on the reaction outcome.

| Parameter | Recommended Condition | Rationale and Impact on Outcome |

| Solvent | Anhydrous THF | THF is essential for solvating and stabilizing the Grignard reagent, forming a soluble complex.[3] The presence of water will quench the reagent.[10] |

| Temperature | Reflux for formation, 0 °C for reaction | Formation from aryl chlorides often requires heating to overcome the activation energy.[8] The subsequent reaction with an electrophile is typically exothermic and should be cooled to prevent side reactions. |

| Mg Activation | I₂ or 1,2-dibromoethane | Crucial for removing the passivating MgO layer and ensuring reliable and timely initiation of the reaction.[7] |

| Addition Rate | Dropwise | Slow addition of the aryl chloride during formation prevents a dangerously exothermic reaction. Slow addition of the electrophile minimizes side reactions. |

| Workup pH | Neutral to slightly basic (NH₄Cl quench) | Prevents the acid-catalyzed deprotection of the dioxolane group. Strong acid would cleave the acetal.[6] |

| Atmosphere | Inert (N₂ or Ar) | Grignard reagents are sensitive to oxygen and moisture in the air and will be rapidly destroyed.[10] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate | - Inactive magnesium (oxide layer)- Wet glassware or solvent- Substrate is not pure | - Add more activator (I₂ or 1,2-dibromoethane).- Crush some Mg turnings with a glass rod.- Ensure all equipment is oven-dried and solvents are anhydrous. |

| Low yield of product | - Incomplete Grignard formation- Grignard reagent quenched by moisture/air- Side reactions (e.g., Wurtz coupling) | - Increase reflux time for Grignard formation.- Check for leaks in the inert gas setup.- Maintain a slow addition rate of the aryl chloride. |

| Dioxolane group is cleaved | - Acidic conditions during workup | - Use only saturated aqueous NH₄Cl for quenching.- Avoid any contact with strong acids. |

| Formation of homocoupling byproduct | - Presence of transition metal impurities- High local concentration of Grignard reagent | - Use high-purity magnesium turnings.- Ensure slow, controlled addition of the aryl chloride. |

Visualizing the Process

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

Caption: High-level workflow for the Grignard reaction.

Reaction Mechanism

This diagram outlines the key chemical transformations.

Caption: Key steps in the Grignard reaction mechanism.

References

-

Wikipedia. Grignard reagent. [Link]

-

Wang, X.-J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. [Link]

-

Krasovskiy, A., & Knochel, P. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

-

Rieke, R. D. (1977). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. [Link]

-

PraxiLabs. Grignard Reagent Reaction: Synthesis & Mechanism. [Link]

-

ResearchGate. Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

-

Grishin, A., et al. (2021). Grignard reagent formation via C–F bond activation: a centenary perspective. Chemical Communications. [Link]

-

University of Evansville. The Grignard Reaction. [Link]

-

Anthony, J. E., & Brooks, D. T. (2014). Synthesis and optical properties of dioxolane-functionalized hexacenes and heptacenes. Organic Letters. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

MDPI. 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. [Link]

-

Schnyder, A. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyderchemsafety. [Link]

-

Nakao, Y., et al. (2009). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. Journal of the American Chemical Society. [Link]

-

Wikipedia. Dioxolane. [Link]

-

ResearchGate. Stable and unstable forms of 2-phenyl-1,3-dioxolane derivatives and... [Link]

-

University of Calgary. Ch23: Aryl Grignards. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]

-

Simmons, E. M., & Hartwig, J. F. (2010). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. PMC. [Link]

-

PubMed. Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Ace Chemistry. Grignard Reagents and related organic synthesis. [Link]

-

IIT Bombay. Protecting Groups. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. Grignard Reagents. [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. Dioxolane - Wikipedia [en.wikipedia.org]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. schnyderchemsafety.com [schnyderchemsafety.com]

- 9. researchgate.net [researchgate.net]